3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine

Triplet energy Benzothienopyridine isomerism Blue PHOLED host

3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine (synonym BTP1, CAS 1421599-23-6) is an asymmetric bipolar host material for organic light-emitting diodes (OLEDs), combining a carbazole-based hole-transporting moiety with an electron-deficient benzothieno[2,3-b]pyridine (BTP) core. It belongs to the class of donor-acceptor type carbazole derivatives and exhibits a high triplet energy of 2.73 eV, suitable for blue phosphorescent OLED applications.

Molecular Formula C29H18N2S
Molecular Weight 426.5 g/mol
Cat. No. B12302368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine
Molecular FormulaC29H18N2S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(N=C5)SC7=CC=CC=C76
InChIInChI=1S/C29H18N2S/c1-4-13-26-22(10-1)23-11-2-5-14-27(23)31(26)21-9-7-8-19(16-21)20-17-25-24-12-3-6-15-28(24)32-29(25)30-18-20/h1-18H
InChIKeyMHSSVJANLFXJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine (BTP1) – Technical Baseline for OLED Host Procurement


3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine (synonym BTP1, CAS 1421599-23-6) is an asymmetric bipolar host material for organic light-emitting diodes (OLEDs), combining a carbazole-based hole-transporting moiety with an electron-deficient benzothieno[2,3-b]pyridine (BTP) core [1]. It belongs to the class of donor-acceptor type carbazole derivatives and exhibits a high triplet energy of 2.73 eV, suitable for blue phosphorescent OLED applications [2]. The compound is commercially available at sublimed-grade purity (>99% HPLC) for research and device prototyping .

Why 3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine Cannot Be Interchanged with Generic Carbazole-Based OLED Hosts


Superficial structural similarity among carbazole-based bipolar hosts masks critical differences in triplet energy, charge-transport balance, and film morphology that dictate device-level performance. The specific fusion pattern of the benzothienopyridine core—[2,3-b] versus isomeric [3,2-c]—directly alters the triplet energy by approximately 0.1 eV [1], while the number and connectivity of carbazole donor units (mono- vs. di-substituted) shifts the HOMO level and charge balance, resulting in external quantum efficiency (EQE) differences exceeding several percentage points [2]. For solution-processed device architectures in particular, the asymmetric molecular design of BTP1 confers a film morphology advantage unavailable with symmetric analogs [3].

Quantitative Differentiation Evidence for 3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine (BTP1) Against Key Comparators


BTP1 vs. Cz3BTP: Triplet Energy Advantage from [2,3-b] Core Isomerism

The benzothieno[2,3-b]pyridine core of BTP1 yields a triplet energy (ET) of 2.73 eV, which is 0.10 eV higher than the 2.63 eV of its structural isomer Cz3BTP, which incorporates a benzothieno[3,2-c]pyridine core with an otherwise identical 9-phenylcarbazole substituent [1]. This 0.10 eV gap is critical because the triplet energy of the commonly used blue phosphorescent dopant FIrpic is approximately 2.62 eV; the Cz3BTP host (2.63 eV) risks endothermic back-energy transfer, whereas BTP1 (2.73 eV) provides a sufficient exothermic driving force for efficient host-to-dopant energy transfer [2].

Triplet energy Benzothienopyridine isomerism Blue PHOLED host

BTP1 vs. Cz3BTP: Solution-Processed Blue PHOLED Device-Level EQE Differentiation

In solution-processed blue phosphorescent OLEDs employing the FIrpic dopant, the BTP1 host achieved a maximum external quantum efficiency (EQE) of 14.5% at 10% doping concentration [1]. In contrast, the Cz3BTP isomer, when used in a green PHOLED device (a less demanding application than blue), reached only 11.6% EQE despite using the lower-energy Ir(ppy)3 dopant [2]. The 2.9-percentage-point EQE advantage for BTP1 is achieved in a more challenging blue-emission context, underscoring the functional superiority of the [2,3-b] core architecture for charge balance and exciton confinement.

External quantum efficiency Solution-processed OLED Blue phosphorescent device

BTP1 vs. DCz-BTP: Asymmetric Design Enables Superior Solution-Processed Film Morphology

BTP1, with its single carbazole-phenyl substituent on the BTP core, exhibits a root-mean-square (RMS) surface roughness of only 0.30 nm when processed as a neat film from toluene solution [1]. This exceptionally smooth morphology is attributed to the asymmetric molecular structure, which suppresses crystallization during film drying. By contrast, the pseudo-symmetric DCz-BTP (bearing two carbazole units directly attached to the BTP core) is primarily studied in vacuum-deposited devices and lacks published solution-processed film morphology data; its higher molecular symmetry and planarity may predispose it to aggregation and rougher films under solution processing [2]. The 0.30 nm RMS roughness of BTP1 approaches the sub-nanometer roughness typical of vacuum-deposited small-molecule films, making it a procurable candidate for solution-processed device stacks where interfacial quality is paramount.

Film morphology Surface roughness Solution processing Asymmetric host

BTP1 vs. DCz-BTP: Differentiated Electronic Structure Dictates Application-Specific Host Selection

The electronic structures of BTP1 and DCz-BTP diverge significantly due to the number and connectivity of carbazole donor units. BTP1, with a single carbazole linked via a meta-phenyl spacer to the BTP core, exhibits computationally-derived frontier orbital energies of HOMO = −6.06 eV and LUMO = −1.91 eV, yielding an electrochemical gap of 4.15 eV [1]. DCz-BTP, with two carbazole units directly attached at the 3- and 6-positions of the BTP core, has experimentally-measured HOMO = −5.63 eV and LUMO = −2.21 eV, giving a narrower gap of 3.42 eV . The 0.43 eV higher HOMO of DCz-BTP facilitates hole injection but also narrows the electrochemical gap, which may reduce the exciton confinement barrier in blue-emitting device stacks. The deeper HOMO of BTP1 (−6.06 eV) aligns more closely with the HOMO of mCP (−5.9 eV), a widely-used hole-transport host , suggesting better compatibility with established hole-transport layers.

HOMO-LUMO levels Charge transport balance Bipolar host design

BTP1 vs. mCP: Thermal Stability and Sublimed Purity for Vacuum-Processed Device Integration

BTP1 exhibits a thermal decomposition temperature (Td, 0.5% weight loss) exceeding 270 °C as measured by thermogravimetric analysis , and is commercially available at sublimed-grade purity >99% (HPLC) . The benchmark host mCP (1,3-bis(N-carbazolyl)benzene) has a melting point of 173–178 °C but a lower decomposition threshold; its glass transition temperature (Tg) is not typically reported as a distinguishing feature . While a direct Tg comparison is not available from published data for BTP1, the >270 °C Td value indicates sufficient thermal robustness for vacuum thermal evaporation processes, which is the standard deposition method for high-performance small-molecule OLEDs. The availability of BTP1 in sublimed-grade (>99% HPLC) from commercial suppliers ensures batch-to-batch consistency critical for reproducible device fabrication.

Thermal stability Sublimed purity Glass transition Device reproducibility

Optimal Research and Industrial Application Scenarios for 3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine (BTP1)


Solution-Processed Blue Phosphorescent OLED (PHOLED) Host for FIrpic-Based Emitting Layers

BTP1 is the preferred host material when developing solution-processed blue PHOLEDs using the FIrpic dopant system. The compound's triplet energy of 2.73 eV provides a sufficient 0.11 eV margin over FIrpic's 2.62 eV, enabling efficient exothermic energy transfer [1], while its asymmetric molecular structure yields the smooth film morphology (RMS roughness 0.30 nm) essential for low-leakage, high-efficiency solution-cast devices [2]. The demonstrated EQE of 14.5% at 10% doping concentration [2] establishes a validated performance benchmark for this application.

Benchmarking Host Material in Isomeric Core Structure–Property Relationship Studies

BTP1, with its benzothieno[2,3-b]pyridine core, serves as a key reference compound in structure–property relationship studies comparing [2,3-b] versus [3,2-c] benzothienopyridine isomers. The quantified triplet energy advantage of 0.10 eV over Cz3BTP (2.73 eV vs. 2.63 eV) and the 2.9-percentage-point EQE superiority [3] make BTP1 the experimentally validated superior core isomer, providing a critical control compound for researchers systematically probing the impact of heterocycle fusion geometry on bipolar host performance.

Wide-Bandgap Host for Blue OLED Stacks Requiring Deep HOMO Alignment

With a computationally-determined HOMO of −6.06 eV and a wide electrochemical gap of 4.15 eV [4], BTP1 is particularly suited as a wide-bandgap host in blue OLED stacks where deep HOMO alignment with adjacent hole-transport layers (e.g., mCP at −5.9 eV ) is critical for minimizing the hole injection barrier. This electronic structure differentiates BTP1 from the narrower-gap DCz-BTP (HOMO −5.63 eV, ΔE 3.42 eV) [5], making BTP1 the more appropriate choice when exciton confinement and minimal parasitic visible absorption are design priorities.

Vacuum-Deposited Blue PHOLED Research Requiring Sublimed-Grade Host Materials

BTP1's thermal stability (Td > 270 °C) and commercial availability at sublimed-grade purity (>99% HPLC) position it as a viable host candidate for vacuum thermal evaporation processes. While DCz-BTP has demonstrated higher EQE in vacuum-deposited TADF-OLED architectures (29.0%) [5], BTP1's wider bandgap and deeper HOMO may offer advantages in specific device stacks where spectral purity and exciton confinement take priority over absolute efficiency maximization.

Quote Request

Request a Quote for 3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.